2-(Difluoromethyl)-7-methoxynaphthalene

Enzymology Inflammation Lipoxygenase pathway

Procure 2-(Difluoromethyl)-7-methoxynaphthalene (CAS 1261766-45-3) for reproducible research outcomes. This fluorinated naphthalene features the non-interchangeable 2,7-substitution pattern—distinct from 2,5-, 2,6-, and 2,8-isomers—delivering specific electronic and steric properties critical for SAR campaigns. Validated as a negative control (IC₅₀ >10 μM) for human 5-LOX and sEH enzymatic assays. The -CF₂H group confers superior metabolic stability over non-fluorinated analogs, while the 7-OCH₃ handle enables further derivatization. Essential reference standard for isomer-specific analytical method development. Order ≥98% purity for batch-to-batch consistency.

Molecular Formula C12H10F2O
Molecular Weight 208.20 g/mol
Cat. No. B11896598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-7-methoxynaphthalene
Molecular FormulaC12H10F2O
Molecular Weight208.20 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CC(=C2)C(F)F)C=C1
InChIInChI=1S/C12H10F2O/c1-15-11-5-4-8-2-3-9(12(13)14)6-10(8)7-11/h2-7,12H,1H3
InChIKeyLVCYVUVBRZZTEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)-7-methoxynaphthalene (CAS 1261766-45-3): Chemical Identity and Sourcing Parameters


2-(Difluoromethyl)-7-methoxynaphthalene (CAS 1261766-45-3) is a fluorinated naphthalene derivative bearing a difluoromethyl (-CF₂H) substituent at the 2-position and a methoxy (-OCH₃) group at the 7-position on the naphthalene core . Its molecular formula is C₁₂H₁₀F₂O, with a molecular weight of 208.20 g/mol . The compound is commercially available at purities of 95% to 98% and functions primarily as a research intermediate and synthetic building block in medicinal chemistry and materials science applications [1].

Why Positional Isomers and Alternative Fluorinated Naphthalenes Cannot Replace 2-(Difluoromethyl)-7-methoxynaphthalene in Research Workflows


Substitution of 2-(Difluoromethyl)-7-methoxynaphthalene with close positional isomers or alternative fluorinated naphthalenes is not scientifically interchangeable due to divergent electronic and steric profiles that govern downstream reactivity and biological target engagement. Comparative analysis reveals that substituent positioning on the naphthalene scaffold significantly alters molecular geometry and electronic distribution . The 2,7-substitution pattern creates a specific vector orientation that differs from 2,5-, 2,6-, 2,8-, and 1,2-isomers, each of which presents distinct spatial and electronic characteristics . Furthermore, the -CF₂H group confers metabolic stability advantages over non-fluorinated analogs, while the methoxy group at the 7-position modulates electron density in a manner not replicated by hydroxyl or other alkoxy substituents [1]. These structural nuances translate to measurable differences in physicochemical properties, synthetic utility, and biological performance parameters, necessitating compound-specific procurement for reproducible research outcomes.

Quantitative Differentiation Evidence: 2-(Difluoromethyl)-7-methoxynaphthalene vs. Comparators


Enzymatic Inhibition Profile: Differential Target Selectivity Between 5-LOX and sEH

2-(Difluoromethyl)-7-methoxynaphthalene exhibits uniformly weak inhibitory activity against both human 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), with IC₅₀ values exceeding 10 μM for both targets [1][2]. This dual inactivity profile contrasts with structurally related naphthalene derivatives developed as 5-LOX inhibitors, which demonstrate sub-micromolar potency. The compound's lack of significant enzyme inhibition positions it as a suitable negative control or baseline comparator in medicinal chemistry campaigns targeting the arachidonic acid cascade, where differentiation between active and inactive scaffolds is essential for structure-activity relationship (SAR) interpretation.

Enzymology Inflammation Lipoxygenase pathway

Positional Isomer Electronic Differentiation: 2,7- vs. 2,5- and 2,4-Substitution Patterns

The 2,7-substitution pattern of 2-(difluoromethyl)-7-methoxynaphthalene establishes a distinct electronic and steric environment compared to its positional isomers. In 2,5- and 2,4-isomers, the relative orientation of the -CF₂H and -OCH₃ groups alters resonance and inductive effects across the naphthalene π-system . Specifically, the methoxy group at the 7-position directs electron density into the ring system with a different vector than methoxy at the 4- or 5-position, influencing regioselectivity in subsequent electrophilic aromatic substitution reactions [1]. Replacement of the -CF₂H group with -CH₃ eliminates fluorine's electron-withdrawing inductive effect and the capacity for hydrogen-bonding interactions, while substitution with -CF₃ alters lipophilicity and metabolic stability parameters .

Physical organic chemistry SAR optimization Electronic effects

Metabolic Stability Advantage of -CF₂H Over Non-Fluorinated Methyl Analogs

The difluoromethyl (-CF₂H) substituent confers enhanced metabolic stability relative to non-fluorinated methyl (-CH₃) analogs, a property well-documented across multiple fluorinated naphthalene scaffolds [1]. The C-F bond is significantly stronger than the C-H bond, rendering the -CF₂H group resistant to cytochrome P450-mediated oxidative metabolism that typically degrades methyl-substituted aromatics. This class-level property has been demonstrated in 2-(difluoromethyl)-6-methoxynaphthalene and 1-(difluoromethyl)-2-methoxynaphthalene analogs, which exhibit extended metabolic half-lives compared to their methyl counterparts [2]. While direct microsomal stability data for 2-(difluoromethyl)-7-methoxynaphthalene remain unpublished, the presence of the -CF₂H group at the 2-position is expected to confer comparable metabolic protection.

Medicinal chemistry Drug metabolism Pharmacokinetics

Synthetic Accessibility via Palladium-Catalyzed Ring Construction Strategy

2-(Difluoromethyl)-7-methoxynaphthalene and related (difluoromethyl)naphthalenes are accessible via a palladium-catalyzed ring construction strategy employing 1,1-difluoroallenes as key intermediates [1]. This methodology enables regioselective C-C bond formation on the central carbon of 1,1-difluoroallenes, facilitating the assembly of the naphthalene core with the difluoromethyl group pre-installed. The approach circumvents the need for late-stage direct fluorination, which can be challenging on methoxy-substituted naphthalene scaffolds due to competing side reactions and regioselectivity issues. Alternative synthetic routes relying on electrophilic fluorination of pre-formed naphthalenes often suffer from poor yields and isomeric mixtures, whereas the ring construction strategy provides a more controlled pathway to 2-(difluoromethyl)-substituted naphthalenes [1].

Synthetic methodology Organofluorine chemistry Catalysis

Optimized Research Applications for 2-(Difluoromethyl)-7-methoxynaphthalene Based on Differentiated Evidence


Negative Control Compound for 5-Lipoxygenase and Soluble Epoxide Hydrolase Inhibitor Screening

2-(Difluoromethyl)-7-methoxynaphthalene is ideally suited as a structurally relevant negative control in enzymatic assays targeting human 5-LOX and sEH. With IC₅₀ values exceeding 10 μM for both targets, this compound provides a reliable baseline for distinguishing true inhibitory activity from assay noise [1][2]. In SAR campaigns exploring naphthalene-based 5-LOX inhibitors, inclusion of this compound enables researchers to validate that observed inhibition arises from specific structural features rather than nonspecific hydrophobic interactions with the enzyme active site.

SAR Benchmark for 2,7-Disubstituted Naphthalene Scaffolds in Medicinal Chemistry

The 2,7-substitution pattern of 2-(difluoromethyl)-7-methoxynaphthalene establishes a defined electronic and steric framework that serves as a reference point for optimizing related compounds. Researchers developing naphthalene-based therapeutics can use this compound to calibrate computational models (DFT calculations, molecular docking) and to empirically assess how modifications to either the difluoromethyl or methoxy moieties alter target engagement, physicochemical properties, or metabolic stability .

Fluorinated Building Block for Metabolically Stabilized Lead Optimization

In medicinal chemistry programs where metabolic liability of methyl-substituted aromatics has been identified, 2-(difluoromethyl)-7-methoxynaphthalene offers a direct replacement that introduces metabolic stability via the -CF₂H group . The 7-methoxy handle provides a synthetic anchor for further functionalization (e.g., O-demethylation to phenol, subsequent alkylation, or cross-coupling reactions), enabling incorporation of the stabilized difluoromethylnaphthalene core into larger molecular architectures without compromising downstream derivatization options.

Reference Standard for Positional Isomer Identification and Purity Assessment

Given the commercial availability of multiple positional isomers (including 2,5-, 2,6-, and 2,8-substituted variants), 2-(difluoromethyl)-7-methoxynaphthalene serves as an essential reference standard for analytical method development . In quality control and batch release testing, this compound enables unambiguous identification and quantification of the 2,7-isomer in mixtures, ensuring that research materials meet the required isomeric purity specifications for reproducible experimental outcomes.

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